m-PEG6-acid, or methoxy polyethylene glycol with a six-carbon chain and a carboxylic acid functional group, is a significant compound in the field of polymer chemistry and bioconjugation. It belongs to the class of polyethylene glycols, which are widely used due to their biocompatibility, solubility in water, and ability to modify the properties of therapeutic agents. The presence of a carboxylic acid group allows for further functionalization, making m-PEG6-acid versatile in various applications.
Methoxy polyethylene glycol compounds are synthesized from ethylene oxide. m-PEG6-acid is classified as a functionalized polyethylene glycol, specifically designed for applications that require reactive end groups. This compound can be categorized under biodegradable polymers due to its non-toxic degradation products and is often used in drug delivery systems, surface modification, and as a spacer in bioconjugation processes.
The synthesis of m-PEG6-acid typically involves several key steps:
The molecular structure of m-PEG6-acid can be represented as follows:
Where indicates the number of repeating ethylene glycol units. The structural features include:
m-PEG6-acid participates in several chemical reactions due to its functional groups:
The mechanism by which m-PEG6-acid functions largely depends on its application:
The conjugation process typically involves:
Studies have shown that m-PEG6-acid exhibits low toxicity profiles and favorable pharmacokinetics when used in drug formulations .
m-PEG6-acid has diverse scientific uses:
m-PEG6-acid, systematically named methoxy-poly(ethylene glycol)6-acetic acid, is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a carboxylic acid functionality. Its chemical formula is C₁₄H₂₈O₈, with a precise molecular weight of 324.37 g/mol [2]. The structure comprises six repeating ethylene oxide units (–CH₂CH₂O–) forming a hydrophilic spacer, capped with a methyl ether (–OCH₃) at one end and a reactive carboxylic acid (–COOH) at the other. This architecture confers amphiphilic properties: the PEG chain ensures high aqueous solubility and biocompatibility, while the acid group enables covalent conjugation via amide or ester bonds [6].
Physically, m-PEG6-acid is a colorless oil soluble in polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [2]. Its purity typically exceeds 97%, as verified by high-performance liquid chromatography (HPLC) [2]. The "6" in its nomenclature denotes the six ethylene glycol repeats, providing an optimal balance between molecular flexibility and steric bulk for bioconjugation applications [6].
Table 1: Key Physicochemical Properties of m-PEG6-acid
Property | Value |
---|---|
Chemical Formula | C₁₄H₂₈O₈ |
Molecular Weight | 324.37 g/mol |
CAS Number | 1347750-72-4 |
Physical Form | Colorless oil |
Solubility | DCM, THF, DMF, DMSO |
Storage Conditions | 0–10°C |
Purity | >97% |
The development of m-PEG6-acid is rooted in the broader evolution of PEGylation technology, which began in the 1970s with Frank Davis’s pioneering work on PEGylated bovine serum albumin and catalase [5] [9]. Early PEGylation relied on non-specific "first-generation" chemistries using multi-functional PEGs (e.g., cyanuric chloride-activated PEG), which produced heterogeneous conjugates with variable bioactivity [5]. The 1990s saw "second-generation" advances, introducing site-specific conjugation through functionalized PEG derivatives like NHS-PEG and maleimide-PEG [5].
Carboxylic acid-terminated PEGs emerged as pivotal tools in this evolution. Their carboxyl groups could be activated (e.g., via EDC or NHS esters) to form stable amide bonds with primary amines on biomolecules, enabling controlled coupling [6]. Monodisperse variants like m-PEG6-acid represented a further refinement, offering precise chain lengths to optimize pharmacokinetic outcomes. Unlike polydisperse PEGs (e.g., "PEG 600"), monodisperse PEGs ensure reproducible hydrodynamic volume and steric effects, critical for regulatory approval of therapeutics like Pegasys® (PEGylated interferon) [5] [6]. The commercial availability of m-PEG6-acid (CAS: 1347750-72-4) since the early 2010s exemplifies this shift toward tailored PEG linkers [2].
Table 2: Evolution of PEGylation Reagents
Generation | Time Period | Key Innovations | Limitations |
---|---|---|---|
First | 1970s–1980s | Cyanuric chloride-activated PEG; random conjugation | Heterogeneous products; loss of bioactivity |
Second | 1990s–present | NHS-PEG, maleimide-PEG; site-specific conjugation | Requires engineered functional groups |
Monodisperse | 2000s–present | Defined-length PEGs (e.g., m-PEG6-acid) | Higher synthesis cost; specialized storage |
m-PEG6-acid serves as a foundational building block in molecular design, acting as a hydrophilic spacer that enhances solubility and reduces aggregation in bioconjugates. Its carboxylic acid group facilitates covalent attachment to amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated amidation (e.g., EDC/HATU) [4] [7]. This is critical for creating stable, homogeneous antibody-drug conjugates (ADCs) or peptide therapeutics with extended half-lives [6] [10].
In nanotechnology, m-PEG6-acid is integral to "stealth" nanoparticle formulations. By conjugating to lipid or polymer nanoparticles, its PEG chain forms a hydration layer that minimizes opsonization and phagocytic clearance, prolonging systemic circulation via the enhanced permeability and retention (EPR) effect in tumors [9]. Derivatives like Mal-PEG6-acid (maleimide-terminated) further enable site-specific bioconjugation to thiol groups on antibodies or targeting ligands [4] [7]. For instance, in cancer nanomedicine, m-PEG6-acid-functionalized liposomes enhance tumor accumulation while reducing immunogenicity [9].
Emerging applications exploit its spacer function in click chemistry. When modified to alkyne-terminated derivatives (e.g., m-PEG6-alkyne), it enables copper-catalyzed azide-alkyne cycloadditions (CuAAC), a bioorthogonal reaction for modular assembly of drug delivery systems [8] [10]. The PEG6 spacer’s length (~24 Å) optimally positions functional groups to avoid steric hindrance during conjugation [6].
Table 3: Key Derivatives and Applications of m-PEG6-acid
Derivative | Reactive Group | Primary Application |
---|---|---|
Mal-PEG6-acid [7] | Maleimide | Thiol conjugation (e.g., antibody fragments) |
m-PEG6-alkyne [8] | Alkyne | Click chemistry with azides |
NHS-PEG6-acid | NHS ester | Amine conjugation (e.g., peptide drugs) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7